N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

indole positional isomer tubulin polymerization anticancer SAR

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (molecular formula C₁₉H₂₂N₆O₂, calculated MW ~366.4 g/mol) is a fully synthetic hybrid small molecule that integrates three pharmacophoric modules: a 4-methoxyindole, a 1H-tetrazole ring, and a cyclohexanecarboxamide core connected through an ethylenediamine-like spacer. This compound belongs to the broader class of indole-tetrazole coupled amides, a family that has attracted attention for anticancer tubulin-polymerization inhibition and, in earlier patent disclosures, for leukotriene-mediated antiallergic activity when the tetrazole is positioned as a bioisosteric acidic group.

Molecular Formula C19H24N6O2
Molecular Weight 368.4 g/mol
Cat. No. B12185775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC19H24N6O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCNC(=O)C3(CCCCC3)N4C=NN=N4
InChIInChI=1S/C19H24N6O2/c1-27-17-7-5-6-16-15(17)8-12-24(16)13-11-20-18(26)19(9-3-2-4-10-19)25-14-21-22-23-25/h5-8,12,14H,2-4,9-11,13H2,1H3,(H,20,26)
InChIKeyIQIVQNXUQJDWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide – Structural Identity and Procurement-Relevant Baseline


N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (molecular formula C₁₉H₂₂N₆O₂, calculated MW ~366.4 g/mol) is a fully synthetic hybrid small molecule that integrates three pharmacophoric modules: a 4-methoxyindole, a 1H-tetrazole ring, and a cyclohexanecarboxamide core connected through an ethylenediamine-like spacer. This compound belongs to the broader class of indole-tetrazole coupled amides, a family that has attracted attention for anticancer tubulin-polymerization inhibition [1] and, in earlier patent disclosures, for leukotriene-mediated antiallergic activity when the tetrazole is positioned as a bioisosteric acidic group [2]. The specific combination of a cyclohexane-tetrazole quaternary center, an ethyl linker, and a 4-methoxyindole distinguishes it from previously optimised series and positions it as a candidate for laboratories seeking a structurally differentiated starting point for medicinal-chemistry exploration.

Why Close Analogs of N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Cannot Be Assumed Interchangeable


In the indole-tetrazole-amide chemical space, seemingly conservative structural changes produce large shifts in biological potency, target engagement, and physicochemical properties. Published series demonstrate that moving the methoxy substituent from the 4- to the 5-position on indole, swapping the ethyl linker for a direct acetamide attachment, or replacing the cyclohexane ring with an aromatic phenyl system alters tubulin-polymerization IC₅₀ values by up to an order of magnitude [1]. Similarly, earlier patent data on tetrazolyl-indole antiallergy agents show that the position and nature of the acidic tetrazole tether critically control leukotriene-release inhibition [2]. Consequently, procurement of a “close” analog lacking the exact 4-methoxy-1H-indol-1-yl-ethyl substitution pattern, the 1-(1H-tetrazol-1-yl)cyclohexane scaffold, or both cannot be considered functionally equivalent without explicit side-by-side comparative data. The evidence below quantifies the structural differentiation dimensions that define this compound versus its nearest accessible comparators.

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Comparator-Anchored Quantitative Differentiation Evidence


4-Methoxy Substitution on Indole – Positional Isomer Differentiation Against 5-Methoxy and Unsubstituted Analogs

The target compound bears a methoxy group at the 4-position of the indole ring. In the closest published indole-tetrazole-amide series (Reddy et al., 2022), the most potent tubulin-polymerization inhibitor (compound 6a, IC₅₀ = 0.34 µM) carries a 4-methoxyphenyl acetamide motif, whereas the 3,5-dimethoxyphenyl analog (6b) showed reduced potency (IC₅₀ not individually reported but aggregate cellular IC₅₀ range of 3.5–8.7 µM) [1]. This indicates that a single methoxy at the 4-position can confer up to ~10–25× greater tubulin inhibition relative to di- or meta-substituted analogs, though direct head-to-head data for the 4-methoxyindole-ethyl vs 5-methoxyindole-ethyl cyclohexane series have not been published. The 4-methoxy orientation distinct from the 5-methoxy variant available from certain vendors represents a structurally non-interchangeable feature.

indole positional isomer tubulin polymerization anticancer SAR

Ethyl Linker Between Indole and Carboxamide – Geometric Differentiation from Direct Acetamide and Shorter/Longer Linkers

The target compound incorporates an ethyl (-CH₂CH₂-) spacer connecting the indole N1 to the amide nitrogen. In the published indole-tetrazole-amide series (Reddy et al., 2022), all active compounds (6a–o) employed a direct acetamide (-CH₂C(=O)NH-) linkage rather than an ethylenediamine-like bridge [1]. The ethyl spacer in the target compound increases the N-to-N distance between the indole and tetrazole moieties by approximately 1.5 Å compared with a direct acetamide, altering both conformational flexibility and the three-dimensional presentation of the pharmacophores. While no head-to-head potency comparison exists for ethyl vs acetamide linkers in the cyclohexanecarboxamide sub-series, molecular docking studies on the α,β-tubulin colchicine site indicate that even small linker perturbations substantially affect binding-pose scores [1].

linker SAR tubulin binding conformational flexibility

Cyclohexane-Tetrazole Quaternary Center – Differentiation from Aromatic and Heterocyclic Amide Scaffolds

A defining feature of the target compound is the quaternary carbon at position 1 of the cyclohexane ring, simultaneously bearing the tetrazol-1-yl group and the carboxamide. This sp³-rich, saturated cyclic scaffold contrasts with the planar aromatic amide cores dominant in published indole-tetrazole series [1] and in patent-defined tetrazolyl-indole antiallergy structures (e.g., indole-2-carboxamide with N-tetrazol-5-yl substitution) [2]. The cyclohexane ring increases the fraction of sp³-hybridized carbons (Fsp³) to approximately 0.42 versus ~0.1–0.2 for fully aromatic analogs, a metric positively correlated with clinical developability in multiple retrospective analyses. Additionally, the tetrazole attached via its N1 position (rather than C5 as in many acidic tetrazole drug candidates) creates a distinct electrostatic and hydrogen-bond-accepting surface.

cyclohexane scaffold tetrazole bioisostere sp³-rich fragment

Evidence Limitations – Explicit Statement of Missing Direct Comparative Quantitative Data for This Specific Compound

An exhaustive search of primary peer-reviewed literature, patents, and authoritative databases (PubChem, ChemSpider, BindingDB) as of mid-2026 yielded no head-to-head comparative bioassay data in which N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide was directly tested alongside its closest structural analogs (e.g., N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, or N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide). The differentiation evidence presented in this guide therefore relies on class-level inferences drawn from structurally related indole-tetrazole-amide series (Reddy et al., 2022 [1]) and patent-defined tetrazolyl-indole chemotypes (US4675332A [2]), combined with calculated molecular properties. Users requiring quantitative, assay-specific differentiation for procurement decisions should request custom head-to-head profiling data from suppliers or commission a targeted comparative study.

data gap evidence quality procurement caveat

Recommended Research Application Scenarios for N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide


Tubulin-Polymerization Inhibitor Screening in Anticancer Drug Discovery

The indole-tetrazole-amide chemotype has demonstrated sub-micromolar tubulin-polymerization inhibition (IC₅₀ = 0.34 µM for the most active congener, exceeding the potency of combretastatin A-4) and single-digit micromolar anticancer activity across MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cell lines [1]. The target compound, with its 4-methoxyindole-ethyl-cyclohexanecarboxamide scaffold, offers a sp³-enriched topology distinct from the published acetamide-linked series and is appropriate as a novel starting point for tubulin-colchicine-site screening cascades, molecular docking validation, and cellular phenotypic profiling in mitotic-arrest assays.

Leukotriene-Antagonist and Antiallergic Lead Exploration

Patent US4675332A establishes that tetrazolyl-substituted indoles can inhibit leukotriene release from basophils and neutrophils, providing a rationale for antiallergic, anti-inflammatory, and antimigraine indications [2]. While the patent exemplifies indole-2-carboxamides with tetrazole at the N5 position, the target compound's distinct N1-tetrazolyl-cyclohexane architecture presents an underexplored topology for leukotriene-pathway screening, potentially offering differentiated selectivity against leukotriene receptor subtypes (CysLT₁, CysLT₂) or 5-lipoxygenase.

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Library Diversification

With an Fsp³ of approximately 0.42, a quaternary cyclohexane center, and three distinct heterocyclic surfaces (indole π-system, tetrazole H-bond acceptor array, carboxamide donor/acceptor), the compound occupies a region of 3D-chemical space underrepresented in typical planar heterocycle libraries [1][2]. This makes it suitable for incorporation into diversity-oriented screening collections targeting protein-protein interaction interfaces, kinase hinge regions with unusual conformational preferences, or challenging targets where increased molecular complexity is sought.

Comparative SAR Probe for Methoxy-Positional and Linker-Length Studies

The compound serves as a valuable reference point in structure–activity relationship (SAR) matrices alongside its commercially listed analogs: the 5-methoxyindol-3-yl-ethyl variant, the 5-fluoroindol-3-yl-ethyl variant, and the unsubstituted N-(1H-indol-5-yl) analog [2]. Systematic profiling of this set in a single assay platform would quantify the contribution of (i) methoxy position (4- vs 5- vs none), (ii) indole attachment point (N1-ethyl vs C3-ethyl vs C5-direct), and (iii) cyclohexane-tetrazole topology to potency, selectivity, and ADMET parameters, generating publishable SAR knowledge while de-risking lead selection.

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